molecular formula C19H22N2NaO2 B1621228 Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate CAS No. 61085-47-0

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Cat. No.: B1621228
CAS No.: 61085-47-0
M. Wt: 333.4 g/mol
InChI Key: PKRJOAYSRYHYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is currently unknown. The compound is a precursor used in the synthesis of fentanyl and its analogues , which are potent opioid receptor agonists.

Mode of Action

The exact mode of action of this compound is not well-studied. As a precursor in the synthesis of fentanyl, it’s likely that the compound undergoes several chemical transformations before interacting with its targets. Fentanyl, for instance, binds to and activates the mu-opioid receptors in the central nervous system, leading to analgesic and anesthetic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. As a precursor to fentanyl, it’s possible that the compound could indirectly affect the opioid signaling pathway. Activation of the mu-opioid receptors by fentanyl inhibits adenylate cyclase, decreases intracellular cAMP levels, and inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are not well-documented. As a precursor to fentanyl, it’s likely that the compound has different pharmacokinetic properties than the final product. Fentanyl, for example, is highly lipophilic, allowing it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

Fentanyl and its analogues can cause profound analgesia, sedation, euphoria, and respiratory depression .

Biochemical Analysis

Biochemical Properties

The compound is known to be used as an intermediate in the synthesis of various substances

Molecular Mechanism

It is known to be involved in the synthesis of various substances , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Metabolic Pathways

It is known to be used as an intermediate in the synthesis of various substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate typically involves the reaction of 1-benzyl-piperidin-4-one with phenylamine to obtain 1-benzyl-4-phenylamino-piperidine-4-carbonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 1-benzyl-4-phenylamino-piperidine-4-carboxylic acid amide. Further reactions involve the use of ethylene glycol and hydrochloric acid or sodium hydroxide to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of bulk manufacturing techniques and custom synthesis services is common in the industry .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications .

Scientific Research Applications

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological systems and its potential as a biochemical tool.

    Medicine: It is a key intermediate in the synthesis of potent analgesics and anesthetics, making it valuable in pharmaceutical research.

    Industry: The compound is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4-piperidinamine (4-AP)
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP)
  • Norfentanyl

Uniqueness

Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is unique due to its specific structural features that allow it to be used as an intermediate in the synthesis of highly potent analgesics and anesthetics. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

61085-47-0

Molecular Formula

C19H22N2NaO2

Molecular Weight

333.4 g/mol

IUPAC Name

sodium;4-anilino-1-benzylpiperidine-4-carboxylate

InChI

InChI=1S/C19H22N2O2.Na/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23);

InChI Key

PKRJOAYSRYHYDX-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C(=O)[O-])NC2=CC=CC=C2)CC3=CC=CC=C3.[Na+]

Canonical SMILES

C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.[Na]

Key on ui other cas no.

61085-47-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.